![molecular formula C17H17NO5S B2778577 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid CAS No. 1334031-44-5](/img/structure/B2778577.png)
3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid
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Overview
Description
The compound “3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid” is a complex organic molecule. It contains several functional groups, including a phenyl group, a sulfonylamino group, and a phenoxy group. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonylamino group might be susceptible to nucleophilic attack, while the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
- Phenylacetic acid derivatives exhibit anti-cancer potential. For instance, 3,4-dihydroxyphenylacetic acid , a metabolite of dopamine, has been studied for its anti-cancer effects . Researchers investigate its mechanisms of action and potential therapeutic applications.
- Beyond biological applications, phenylacetic acid derivatives find use in materials science. For instance, they contribute to the synthesis of organosoluble and light-colored fluorinated polyimides . These materials have applications in transparent coatings and electronic devices.
Anti-Cancer Properties
Polyimide Synthesis
Mechanism of Action
Target of Action
The primary targets of 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction can inhibit the activity of these enzymes, leading to changes in the pH balance within the body.
Biochemical Pathways
The inhibition of Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can lead to a decrease in the conversion of carbon
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-17(20)10-12-23-16-8-6-15(7-9-16)18-24(21,22)13-11-14-4-2-1-3-5-14/h1-9,11,13,18H,10,12H2,(H,19,20)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZADQCVQKHRV-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Phenylethenesulfonamido)phenoxy]propanoic acid |
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